![molecular formula C18H18N2O2 B6597760 tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate CAS No. 193810-83-2](/img/structure/B6597760.png)
tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate
Overview
Description
“tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate” is a chemical compound with the CAS Number: 193810-83-2 . It has a molecular weight of 294.35 and its IUPAC name is tert-butyl 2-phenyl-1H-benzo[d]imidazole-1-carboxylate . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2O2/c1-18(2,3)22-17(21)20-15-12-8-7-11-14(15)19-16(20)13-9-5-4-6-10-13/h4-12H,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 294.35 .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as “tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate”, have been found to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antimicrobial Activity
Compounds derived from imidazole have shown significant antimicrobial activity. For instance, 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole has been synthesized and evaluated for its antimicrobial activity against S. aureus, E. coli, and B. subtilis .
Synthesis of Substrates
“tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate” has been used in the preparation and characterization of substrates. It has been synthesized in a reaction involving substituted 1H-benzimidazole, sodium hydroxide, and methyl iodide .
Biological Activities
Derivatives of these compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Tumor Cell Growth Inhibitory Activity
Some newly synthesized compounds related to “tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate” have been tested in an MTT assay on HepG2 and K562 and HT-29. Two of them showed good tumor cell growth inhibitory activity .
Use in Yellow Toner Production
“tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate” has been used in the production of yellow toner. The compound has been found to improve the dispersibility of C. I. pigment yellow 185, enhance color development property, and increase light resistance .
Inhibitors for Trypanosoma Brucei
Diaryl ether substituted phthalazinones, which are related to “tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate”, have been identified as novel inhibitors for Trypanosoma brucei, the causative agent of human African trypanosomiasis .
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
“tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate”, a compound related to “tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate”, has been used in the synthesis of pyrrolo[2,3-b]pyridine derivatives .
Safety and Hazards
The compound has been classified with the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent the recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.
Mechanism of Action
Target of Action
Tert-Butyl 2-Phenyl-1H-Benzimidazole-1-Carboxylate, also known as tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate, is a compound that contains an imidazole moiety . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions of Tert-Butyl 2-Phenyl-1H-Benzimidazole-1-Carboxylate with its targets would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The compound’s molecular weight is 29434800 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
tert-butyl 2-phenylbenzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-15-12-8-7-11-14(15)19-16(20)13-9-5-4-6-10-13/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVBGIQMWGYRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619003 | |
Record name | tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate | |
CAS RN |
193810-83-2 | |
Record name | tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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